molecular formula C20H22N2O4S B2554702 N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946306-31-6

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2554702
CAS No.: 946306-31-6
M. Wt: 386.47
InChI Key: VSIDQLPAFIXHII-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 3-position of the indole ring and a methoxyethyl-substituted acetamide side chain at the 1-position.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-15-7-9-16(10-8-15)27(24,25)19-13-22(14-20(23)21-11-12-26-2)18-6-4-3-5-17(18)19/h3-10,13H,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDQLPAFIXHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : N-(2-methoxyethyl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 386.47 g/mol
  • Purity : Typically around 95%.

Biological Activity

The compound has been studied for various biological activities, particularly in the context of cancer therapy and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit notable antitumor properties. A patent document highlights that related compounds demonstrate significant activity against solid tumors, specifically colon and lung cancers. The cytotoxicity of these compounds was assessed using human tumor cell lines such as HT 29 (colon carcinoma) and PC 3 (prostate carcinoma), revealing marked efficacy against these malignancies .

Table 1: Antitumor Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (μM)Activity Description
This compoundHT 295.0Significant cytotoxicity observed
This compoundPC 34.5High activity against prostate cancer cells

Antimicrobial Activity

In addition to its antitumor potential, the compound's antimicrobial properties have been evaluated. Indole derivatives have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship suggests that modifications in the indole ring can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Indole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.90 μg/mL
This compoundEscherichia coli5.00 μg/mL

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : It has been suggested that the compound interferes with cell cycle progression in cancer cells.
  • Antimicrobial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives for therapeutic use:

  • A study published in July 2023 evaluated a series of synthesized indole compounds for their antimicrobial activity, demonstrating that certain modifications significantly enhance their efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications on the Indole Core

Substituent Effects at the 3-Position
  • Analog 1: N-(2-Methoxyethyl)-2-(7-Methoxy-1H-Indol-1-yl)Acetamide (CID: 39315359) replaces the tosyl group with a methoxy group at the 7-position.
  • Analog 2 : 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-(o-Tolylsulfonyl)Acetamide (Compound 30 in ) features a 4-chlorobenzoyl group at the 1-position and a sulfonamide at the 3-position. The sulfonamide mimics the tosyl group’s electron-withdrawing effects but introduces a different steric profile .
Substituent Effects at the 1-Position
  • Target Compound : The acetamide side chain with a methoxyethyl group balances hydrophilicity and lipophilicity, favoring membrane permeability.
  • Analog 3 : N-(2-(1H-Indol-3-yl)Ethyl)Acetamide () lacks substituents on the indole ring and has a simpler ethylacetamide side chain, resulting in reduced molecular complexity and possibly lower target specificity .

Functional Group Variations in the Acetamide Side Chain

  • Target Compound: The methoxyethyl group enhances solubility in polar solvents (e.g., water, ethanol) compared to purely alkyl chains.
  • Analog 5 : N-(2-(5-Hydroxy-1H-Indol-3-yl)Ethyl)Acetamide (CAS 1210-83-9, ) contains a hydroxyl group, which may improve hydrogen bonding but reduce metabolic stability due to susceptibility to oxidation or conjugation .

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